Bioreduction Enantioselectivity: CAS 603996-87-8 as the Product of a >99.5% ee Whole-Cell Reduction vs. the Ketone Precursor MOTPA
When whole cells of Rhodotorula glutinis are employed, N-methyl-3-oxo-3-(thiophen-2-yl)propanamide (MOTPA) is reduced to (S)-N-methyl-3-hydroxy-3-(2-thienyl)propionamide – the (S)-enantiomer of the target compound – at a substrate loading of 30 g/L (164 mM) [1]. The bioreduction proceeds with >95% conversion within 48 h and delivers the product as a single enantiomer with >99.5% enantiomeric excess (ee). In contrast, the ketone precursor MOTPA lacks the chiral alcohol centre and absorbs at a distinct UV λmax, precluding its use as a direct reference for chiral purity determination of the alcohol intermediate [2].
| Evidence Dimension | Enantioselectivity of bioreduction & substrate tolerance |
|---|---|
| Target Compound Data | Product: (S)-3-hydroxy-N-methyl-3-(thiophen-2-yl)propanamide; >99.5% ee; >95% conversion at 30 g/L substrate loading |
| Comparator Or Baseline | Ketone precursor MOTPA (N-methyl-3-oxo-3-(thiophen-2-yl)propanamide); achiral; typical chemical reduction methods achieve ~90% ee |
| Quantified Difference | >9.5 percentage-point improvement in enantiomeric excess; 30-fold higher substrate tolerance vs. prior bioreduction systems limited to 1 g/L |
| Conditions | Whole-cell bioreduction with Rhodotorula glutinis; 30 °C; 48 h; substrate concentration 30 g/L (164 mM) in aqueous buffer |
Why This Matters
For procurement of a chiral intermediate, the >99.5% ee achieved via this bioreduction route means the (S)-enantiomer form of the compound meets the enantiopurity threshold required for downstream (S)-duloxetine synthesis, whereas chemical reduction methods yielding ~90% ee necessitate costly chiral enrichment steps.
- [1] Wu ZL, et al. Highly enantioselective bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl)propanamide for the production of (S)-duloxetine. Biotechnol Lett. 2011;33:1435–1440. doi:10.1007/s10529-011-0578-8 View Source
- [2] Wu ZL, et al. Bioreductive production of enantiopure (S)-duloxetine intermediates catalyzed with ketoreductase ChKRED15. J Biotechnol. 2015;193:47-51. doi:10.1016/j.jbiotec.2014.11.018 View Source
